molecular formula C8H12F2O2 B2370264 (2S)-2-(3,3-Difluorocyclopentyl)propanoic acid CAS No. 2248214-34-6

(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid

Cat. No. B2370264
CAS RN: 2248214-34-6
M. Wt: 178.179
InChI Key: DULXDXYEPBHGPR-ZBHICJROSA-N
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Description

Molecular Structure Analysis

The molecular structure of “(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid” can be analyzed using various tools such as ChemSpider and MolView . These tools allow you to visualize the 3D structure of the molecule.

Safety and Hazards

The specific safety data sheet for “(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid” is not available. Safety data sheets provide information about the hazards of a chemical and the necessary safety precautions .

Future Directions

The future directions for the study of “(2S)-2-(3,3-Difluorocyclopentyl)propanoic acid” could involve more detailed investigations into its synthesis, properties, and potential applications. This could include exploring its potential uses in various fields such as medicine, materials science, and environmental science .

properties

IUPAC Name

(2S)-2-(3,3-difluorocyclopentyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-5(7(11)12)6-2-3-8(9,10)4-6/h5-6H,2-4H2,1H3,(H,11,12)/t5-,6?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULXDXYEPBHGPR-ZBHICJROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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